N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a methoxy group, a methylthiophene moiety, and a trifluoromethoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine.
Sulfonamide Formation: The intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide moiety can participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(2-methoxy-2-phenylethyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(2-methoxy-2-(5-methylfuran-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the methylthiophene moiety, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S2/c1-10-3-8-14(24-10)13(22-2)9-19-25(20,21)12-6-4-11(5-7-12)23-15(16,17)18/h3-8,13,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNERHUVKXYNEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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